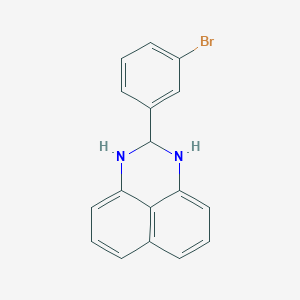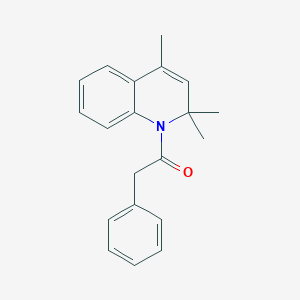
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline, also known as TPDQ, is a quinoline derivative that has attracted considerable attention due to its potential application in scientific research. This compound has been synthesized by various methods and has shown promising results in different areas of research.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is not fully understood. However, it has been suggested that 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been shown to have anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and reducing the sensitivity of pain receptors.
実験室実験の利点と制限
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline also has some limitations. It is relatively unstable and can degrade under certain conditions, which can affect its biological activity. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline. One area of interest is the development of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline derivatives with improved stability and solubility. Another area of interest is the investigation of the mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline and its potential targets in cellular signaling pathways. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline could be further explored as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
合成法
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline can be synthesized by several methods, including the Pictet-Spengler reaction, Friedlander reaction, and Mannich reaction. The most common method for synthesizing 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is the Pictet-Spengler reaction, which involves the condensation of phenylacetaldehyde with 2,4-pentanedione and aniline. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
科学的研究の応用
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been extensively studied for its potential application in scientific research. It has been shown to possess antibacterial, antifungal, and anticancer properties. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
CAS番号 |
5305-22-6 |
|---|---|
製品名 |
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline |
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO/c1-15-14-20(2,3)21(18-12-8-7-11-17(15)18)19(22)13-16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3 |
InChIキー |
MHVOYPWWZDLWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
正規SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



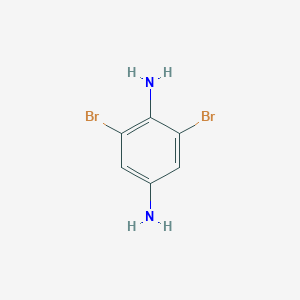
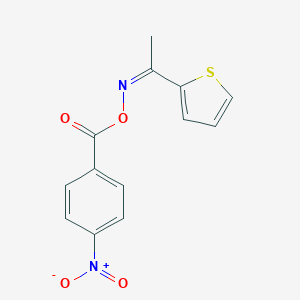


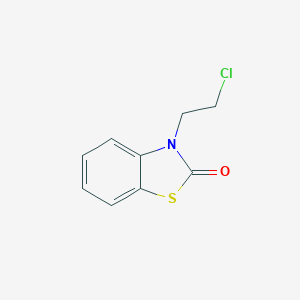
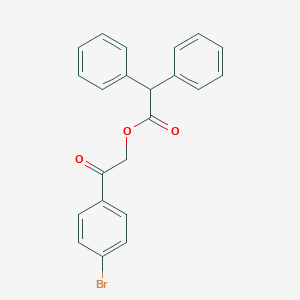
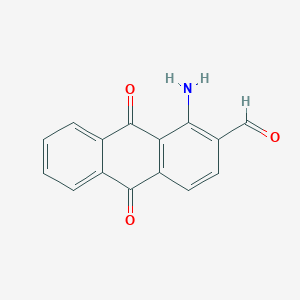
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
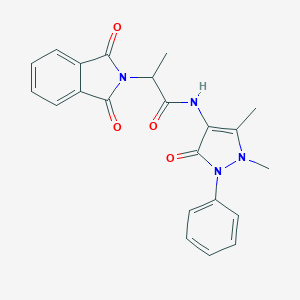

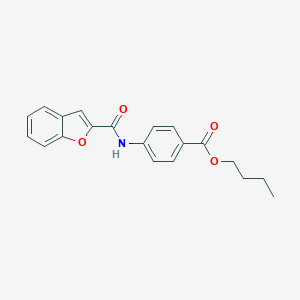
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
